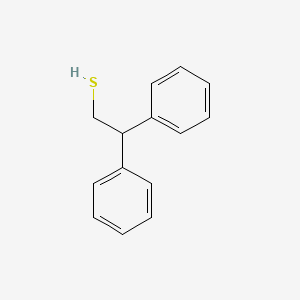
I(2)-Phenylbenzeneethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenylethane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a 2,2-diphenylethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,2-diphenylethane with thiourea, followed by hydrolysis to yield the desired thiol compound . Another approach involves the use of sodium hydrosulfide as a nucleophile to introduce the thiol group .
Industrial Production Methods
Industrial production of 2,2-diphenylethane-1-thiol may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of catalysts and controlled reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diphenylethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Alkyl halides and bases like sodium hydroxide are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
Applications De Recherche Scientifique
2,2-Diphenylethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 2,2-diphenylethane-1-thiol involves its ability to undergo redox reactions. The thiol group can donate or accept electrons, making it a key player in redox processes. This property is particularly important in biological systems, where thiols can protect cells from oxidative damage by neutralizing reactive oxygen species .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diphenylethane: Lacks the thiol group, making it less reactive in redox processes.
2,2-Diphenylethanol: Contains a hydroxyl group instead of a thiol group, leading to different chemical reactivity.
2,2-Diphenylethylamine: Contains an amine group, resulting in different applications and reactivity.
Uniqueness
2,2-Diphenylethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical properties, particularly in redox reactions. This makes it valuable in applications where redox activity is crucial, such as in antioxidants and protective agents against oxidative stress .
Propriétés
Numéro CAS |
71351-02-5 |
|---|---|
Formule moléculaire |
C14H14S |
Poids moléculaire |
214.33 g/mol |
Nom IUPAC |
2,2-diphenylethanethiol |
InChI |
InChI=1S/C14H14S/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
Clé InChI |
PVKVAZMIYYZBDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CS)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(1,1-Difluoroethyl)phenyl]boronic acid](/img/structure/B15301506.png)

![5-Thia-8-azaspiro[3.5]nonan-9-one](/img/structure/B15301516.png)





![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301540.png)
![1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B15301541.png)
